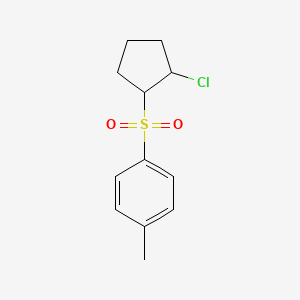

trans-2-Chlorocyclopentyl P-tolyl sulfone

Descripción

trans-2-Clorociclopentil P-tolil sulfona: es un compuesto químico con la fórmula molecular C12H15ClO2S y un peso molecular de 258.769 g/mol . Este compuesto es conocido por sus propiedades estructurales únicas, que incluyen un anillo de ciclopentilo sustituido con un átomo de cloro y un grupo sulfona de p-tolil. Se utiliza a menudo en la investigación de descubrimiento temprano debido a sus características químicas raras y únicas .

Propiedades

Número CAS |

91767-59-8 |

|---|---|

Fórmula molecular |

C12H15ClO2S |

Peso molecular |

258.76 g/mol |

Nombre IUPAC |

1-(2-chlorocyclopentyl)sulfonyl-4-methylbenzene |

InChI |

InChI=1S/C12H15ClO2S/c1-9-5-7-10(8-6-9)16(14,15)12-4-2-3-11(12)13/h5-8,11-12H,2-4H2,1H3 |

Clave InChI |

ODICXHKSKRSPEO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)C2CCCC2Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de trans-2-Clorociclopentil P-tolil sulfona típicamente implica varios pasos, incluida la formación del anillo de ciclopentilo, la cloración y la sulfonación. Las rutas sintéticas exactas y las condiciones de reacción pueden variar, pero un método común implica los siguientes pasos:

Formación del Anillo de Ciclopentilo: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.

Cloración: El anillo de ciclopentilo se clora luego usando reactivos como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas.

Análisis De Reacciones Químicas

La trans-2-Clorociclopentil P-tolil sulfona experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.

Oxidación y Reducción:

Reacciones de Acoplamiento: Se puede usar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde actúa como sustrato para formar enlaces carbono-carbono.

Los reactivos comunes utilizados en estas reacciones incluyen bases, nucleófilos y catalizadores de metales de transición. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La trans-2-Clorociclopentil P-tolil sulfona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y en el desarrollo de nuevas reacciones químicas.

Biología: Su estructura única lo convierte en un candidato para estudiar interacciones y mecanismos biológicos.

Mecanismo De Acción

El mecanismo de acción de la trans-2-Clorociclopentil P-tolil sulfona no está bien documentado. Sus efectos probablemente están mediados a través de interacciones con objetivos moleculares y vías específicas, dependiendo del contexto de su uso. Se necesita más investigación para dilucidar los mecanismos exactos involucrados .

Comparación Con Compuestos Similares

La trans-2-Clorociclopentil P-tolil sulfona se puede comparar con otros compuestos similares, como:

Derivados de sulfona de ciclopentilo: Estos compuestos comparten el anillo de ciclopentilo y el grupo sulfona, pero pueden tener diferentes sustituyentes.

Compuestos de ciclopentilo clorados: Estos compuestos tienen un anillo de ciclopentilo clorado similar, pero pueden carecer del grupo sulfona.

Derivados de sulfona de p-tolil: Estos compuestos contienen el grupo sulfona de p-tolil, pero pueden tener diferentes estructuras de anillo

La singularidad de la trans-2-Clorociclopentil P-tolil sulfona radica en su combinación específica de un anillo de ciclopentilo clorado y un grupo sulfona de p-tolil, lo que le confiere propiedades químicas y físicas distintas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.